An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-1H-benzotriazole
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-1H-benzotriazole
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-1H-benzotriazole, a versatile heterocyclic compound with applications in corrosion inhibition and as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.
Synthesis of 4-Methyl-1H-benzotriazole
The primary synthetic route to 4-Methyl-1H-benzotriazole involves the diazotization of 3,4-diaminotoluene (B134574) (3-methyl-1,2-phenylenediamine) followed by intramolecular cyclization. This method is a well-established procedure for the preparation of benzotriazoles.[1][2]
Synthesis Pathway
The reaction proceeds via the formation of a diazonium salt from the vicinal diamine, which then undergoes spontaneous ring closure to form the stable triazole ring.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of benzotriazoles.[2]
Materials:
-
3,4-Diaminotoluene
-
Sodium Nitrite (B80452) (NaNO₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water
-
Ice
-
Benzene (B151609) (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve 3,4-diaminotoluene in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve complete dissolution.
-
Cool the resulting solution to approximately 5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in water.
-
To the cooled solution of 3,4-diaminotoluene, rapidly add the sodium nitrite solution with vigorous stirring.
-
An exothermic reaction will occur, and the temperature of the mixture will rise. The color of the solution will typically change from dark to a reddish-brown.
-
After the initial exotherm subsides, continue to stir the reaction mixture for a specified period, allowing it to cool gradually.
-
Cool the mixture further in an ice bath to induce precipitation of the product.
-
Collect the crude 4-Methyl-1H-benzotriazole by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as benzene or a water/ethanol mixture, to yield a crystalline solid.[3]
Expected Yield:
While a specific yield for 4-Methyl-1H-benzotriazole is not widely reported, a US patent describing the synthesis of a mixture of 4- and 5-methyl-1H-benzotriazoles from vicinal toluenediamines reports a yield of 90%.[3] Yields for the synthesis of the parent 1H-benzotriazole are typically in the range of 75-81%.[2]
Characterization of 4-Methyl-1H-benzotriazole
The structure and purity of the synthesized 4-Methyl-1H-benzotriazole are confirmed using various spectroscopic and analytical techniques.
Characterization Workflow
The following diagram illustrates the typical workflow for the characterization of the synthesized compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃ | [4][5] |
| Molecular Weight | 133.15 g/mol | [4] |
| Melting Point | 140-146 °C | |
| Appearance | White to light tan crystalline solid | |
| Solubility | Slightly soluble in chloroform (B151607) and methanol |
Spectroscopic Data
Mass spectrometry confirms the molecular weight of 4-Methyl-1H-benzotriazole. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 133.[4]
Table 1: Key Mass Spectral Fragments
| m/z | Proposed Fragment |
| 133 | [C₇H₇N₃]⁺ (Molecular Ion) |
| 105 | [M - N₂]⁺ |
| 104 | [M - N₂ - H]⁺ |
| 78 | [C₆H₆]⁺ (Benzene radical cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Data interpreted from typical fragmentation patterns of benzotriazoles.
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands are expected for the N-H, C-H, C=C, and C-N bonds.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3200-3400 | N-H stretching |
| 3000-3100 | Aromatic C-H stretching |
| 2850-2960 | Methyl C-H stretching |
| 1600-1620 | C=C aromatic ring stretching |
| 1450-1500 | C=C aromatic ring stretching |
| 1200-1250 | C-N stretching |
| 740-780 | C-H out-of-plane bending |
Data based on characteristic IR frequencies for benzotriazole (B28993) and its derivatives.[6][7]
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the molecule.
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be characteristic of the 4-methyl substitution pattern.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the methyl carbon and the aromatic carbons.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3732239A - 4-and 5-methyl-1h-benzotriazoles prepared from vicinal toluenediamine mixtures - Google Patents [patents.google.com]
- 4. 4-Methyl-1H-benzotriazole | C7H7N3 | CID 122499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
